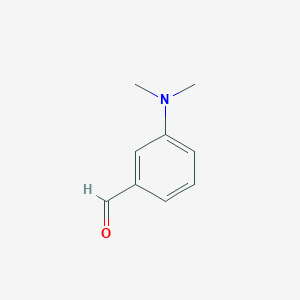

3-(Dimethylamino)benzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJQTKBVPNTQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275093 | |

| Record name | 3-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-22-7 | |

| Record name | 3-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Chemistry

Synthesis of Advanced 3-(Dimethylamino)benzaldehyde Derivatives

The chemical reactivity of this compound is centered around its aldehyde functional group, which readily participates in condensation reactions with nucleophiles such as primary amines and enolates. These reactions lead to the formation of advanced derivatives, including Schiff bases and chalcones, which are significant scaffolds in coordination chemistry and materials science.

Schiff Base Formation and Derivatization

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of an aldehyde with a primary amine. These compounds are pivotal as ligands in the field of coordination chemistry due to the electron-donating nature of the imine nitrogen.

The synthesis of Schiff bases from this compound involves the reaction of its carbonyl group with a primary amine. This reaction is typically catalyzed by a few drops of acid and proceeds via a nucleophilic addition-elimination mechanism. While specific literature on the 3-isomer is limited, the reaction is analogous to the well-documented synthesis using the para-isomer (4-(Dimethylamino)benzaldehyde). For instance, N,N-dimethylamino benzaldehyde (B42025) can be condensed with aniline (B41778) and various substituted anilines in an ethanol (B145695) solvent, catalyzed by concentrated sulfuric acid, to yield the corresponding azomethine compounds. orientjchem.orgresearchgate.net

The general reaction can be represented as: this compound + R-NH₂ → 3-(Dimethylamino)benzylideneamine Derivative + H₂O

Common primary amines used in these syntheses include substituted anilines and aliphatic amines. The reaction conditions are typically mild, often involving refluxing in an alcoholic solvent.

Table 1: Representative Condensation Reactions for Schiff Base Formation (by analogy)

| Aldehyde | Primary Amine | Solvent | Catalyst | Reference |

|---|---|---|---|---|

| N,N-dimethylamino benzaldehyde | Aniline | Ethanol | H₂SO₄ | orientjchem.org |

| p-Dimethylaminobenzaldehyde | 4-Chloroaniline | Methanol | Not specified (reflux) | zenodo.org |

| p-Dimethylaminobenzaldehyde | 4-Bromoaniline | Methanol | Not specified (reflux) | zenodo.org |

| p-Dimethylaminobenzaldehyde | 3-Nitroaniline | Methanol | Not specified (reflux) | zenodo.org |

Schiff bases derived from this compound are effective ligands for forming coordination complexes with various metal ions. wikipedia.org The imine nitrogen is a key coordination site. zenodo.org Mixed ligand complexes can be synthesized by introducing the Schiff base as a primary ligand along with a secondary ligand into the coordination sphere of a metal ion. This approach allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.

For example, mixed ligand chelates have been synthesized using a Schiff base from 4-dimethylaminobenzaldehyde and 2-aminophenol (B121084) as the primary ligand, with 2-aminobenzoic acid serving as the secondary ligand, complexed with Co(II), Ni(II), Cr(III), and Zn(II) ions. rasayanjournal.co.in The resulting complexes often exhibit an octahedral geometry. rasayanjournal.co.inuobaghdad.edu.iq The coordination typically involves the azomethine nitrogen and other donor atoms present on the Schiff base and the secondary ligand. zenodo.orgsapub.org

Table 2: Examples of Mixed Ligand Complexes with Dimethylaminobenzaldehyde-derived Schiff Bases

| Metal Ion | Primary Ligand Source | Secondary Ligand | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cr(III), Zn(II) | 4-Dimethylaminobenzaldehyde + 2-Aminophenol | 2-Aminobenzoic acid | Octahedral | rasayanjournal.co.in |

| Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | 4-Dimethylaminobenzaldehyde + Ampicillin | Nicotinamide | Not Specified | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | 4-Dimethylaminobenzaldehyde + 2,4-Dinitrophenylhydrazine | Schiff base of 2-Hydroxyacetophenone + Tyrosine | Octahedral | researchgate.net |

The formation of a Schiff base is a reversible reaction that proceeds in two main stages. researchgate.net

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral, unstable intermediate known as a hemiaminal or carbinolamine. wikipedia.orgresearchgate.netijacskros.com

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine. researchgate.netturito.com This elimination step is typically the rate-determining step and can be catalyzed by either acid or base. ijacskros.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O), which is then eliminated to form the carbon-nitrogen double bond of the Schiff base.

Chalcone (B49325) Derivatives Synthesis

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, which serve as precursors for flavonoids and isoflavonoids. They are synthesized via a base-catalyzed aldol (B89426) condensation reaction between a benzaldehyde derivative and an acetophenone (B1666503) derivative, a specific type of reaction known as the Claisen-Schmidt condensation. wikipedia.orgscribd.com

The synthesis of chalcone derivatives from this compound involves its reaction with a ketone containing α-hydrogens, such as an acetophenone or a heteroaromatic methyl ketone, in the presence of a base. A specific example is the synthesis of (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one. iaea.org This reaction is achieved through the aldol condensation of this compound and 2-acetylthiophene. iaea.org

The general reaction mechanism for this base-catalyzed condensation involves:

Enolate Formation: The base (e.g., NaOH) abstracts an acidic α-hydrogen from the ketone (e.g., 2-acetylthiophene) to form a resonance-stabilized enolate ion. gordon.edu

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate (the aldol addition product).

Dehydration: This intermediate is subsequently protonated by a solvent molecule (like water or ethanol) and then rapidly undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. The dehydration is particularly favorable as it results in a highly conjugated system.

Table 3: Synthesis of a Chalcone Derivative from this compound

| Aldehyde | Ketone | Solvent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 2-Acetylthiophene | Ethanol | 6M NaOH | (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 80% | iaea.org |

Compound Index

Catalytic Influences on Chalcone Formation

The synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, from this compound is predominantly achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aryl ketone. The choice of catalyst significantly influences the reaction's efficiency, yield, and selectivity.

Base catalysis is a common and effective method for this transformation. Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently employed. For instance, the reaction of acetophenone with this compound in ethanol, using a 10% NaOH solution as the catalyst at room temperature, has been reported to produce the corresponding chalcone with a high yield of 80.4%. scientific.netresearchgate.net The general mechanism in base-catalyzed condensation involves the deprotonation of the α-carbon of the ketone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxycarbonyl intermediate yields the α,β-unsaturated ketone, i.e., the chalcone. nih.gov Other bases like barium hydroxide (Ba(OH)₂) have also been used in Claisen-Schmidt condensations. nih.gov

Acid catalysis represents an alternative pathway. Catalysts such as hydrogen chloride (HCl), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂) can be utilized. nih.govnih.gov In some cases, a mixture of acids, for example, glacial acetic acid and hydrochloric acid, is used to promote the condensation, followed by a base-mediated dehydration step. scientific.netresearchgate.net

To enhance reaction conditions and align with green chemistry principles, heterogeneous catalysts have been explored. These include solid bases like layered double hydroxides (LDHs) and mesoporous silica (B1680970) nanomaterials. nih.govrsc.orgresearchgate.net For example, MgFeAl-LDH catalysts have been shown to be effective in the Claisen-Schmidt condensation between benzaldehyde and cyclohexanone, demonstrating high conversion and selectivity while inhibiting the oxidation of the aldehyde to benzoic acid. nih.govresearchgate.net The basicity of these solid catalysts shows a linear dependence with their catalytic activity. nih.govresearchgate.net Similarly, protonated aluminate mesoporous silica nanoparticles (HAlMSN) have been used as a solid acid catalyst for chalcone synthesis, showing high activity and selectivity under solvent-free conditions. rsc.org

The selection of the catalyst is often dictated by the specific substrates involved. For aldehydes containing hydroxyl groups, acid catalysts are generally more appropriate. scientific.netresearchgate.net The use of microwave irradiation in conjunction with various catalysts has also been shown to accelerate reaction times and improve yields. nih.govnih.gov

| Catalyst Type | Examples | General Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH | Ethanol, Room Temperature | 80.4% (for 3-DMABA derivative) | scientific.net, researchgate.net |

| Homogeneous Acid | HCl, BF₃·OEt₂ | Varies, with or without solvent | Up to 90% | nih.gov, nih.gov |

| Heterogeneous Base | MgFeAl-LDH | Solvent-free, 120°C | Up to 93% conversion (for benzaldehyde) | nih.gov, researchgate.net |

| Heterogeneous Acid | HAlMSN | Solvent-free | Good activity and high selectivity | rsc.org |

Electrochemical Rearrangement and Functionalization

Electrochemical methods offer a unique approach to the functionalization of aldehydes like this compound, providing pathways for reactions such as trifluoromethylsilylation and cyanosilylation under initiator-free conditions. These reactions proceed through the direct cathodic activation of silyl (B83357) reagents in an undivided cell. rsc.org

The electrochemical trifluoromethylsilylation of aldehydes allows for the direct introduction of a trifluoromethyl group. rsc.org This process involves the use of a trimethylsilyl (B98337) reagent which, upon direct cathodic activation, forms a concerted anion intermediate with the aldehyde. rsc.org A subsequent intramolecular migration of the –CF₃ group facilitates the reaction without the need for chemical initiators. rsc.org Density Functional Theory (DFT) studies have revealed that the electrochemical activation significantly reduces the steric congestion around the silicon atom, which promotes the formation of the Si–O bond with the aldehyde's carbonyl oxygen. rsc.org This methodology is generally applicable to a range of aromatic aldehydes. rsc.org

Similar to trifluoromethylsilylation, the electrochemical cyanosilylation of aldehydes provides a direct route to cyanohydrin trimethylsilyl ethers. rsc.org The reaction mechanism follows a parallel pathway where the direct cathodic activation of a trimethylsilyl reagent leads to the formation of an anion intermediate with the aldehyde. rsc.org An intramolecular migration of the cyanide (–CN) group then occurs, completing the cyanosilylation. rsc.org This electrochemical approach circumvents the need for traditional catalysts and initiators, presenting a more direct and potentially greener synthetic route for the cyanosilylation of aromatic aldehydes such as this compound. rsc.org

Oxidative Transformations

The aldehyde functional group in this compound is susceptible to oxidation, primarily yielding the corresponding carboxylic acid, 3-(dimethylamino)benzoic acid. This transformation can be achieved using various oxidizing agents and catalytic systems.

The oxidation of N,N-dimethylamino benzaldehyde to its corresponding benzoic acid has been successfully carried out using tetraethylammonium (B1195904) bromochromate (TEABC) in a mixture of N,N-dimethyl formamide (B127407) (DMF) and acetic acid. arabjchem.org The reaction exhibits first-order kinetics with respect to both the oxidant (TEABC) and the aldehyde. arabjchem.org

Another effective method involves the use of potassium permanganate (B83412) (KMnO₄) under phase transfer catalysis (PTC) conditions. research-advances.orgresearchgate.netjocpr.com This technique allows the oxidation to proceed smoothly in non-polar organic solvents, such as ethyl acetate (B1210297) and toluene, with the phase transfer catalyst (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts) facilitating the transfer of the permanganate ion from the aqueous phase to the organic phase where the reaction occurs. research-advances.orgresearchgate.net This method is reported to produce the corresponding substituted benzoic acids in very high yields (over 90%). research-advances.orgresearchgate.net The reaction stoichiometry under these conditions was found to be three moles of benzaldehyde reacting with two moles of permanganate. research-advances.orgresearchgate.net

| Oxidizing System | Solvent | Product | Key Features | Reference |

|---|---|---|---|---|

| Tetraethylammonium bromochromate (TEABC) | DMF/Acetic Acid | 3-(Dimethylamino)benzoic acid | Catalyzed by p-TsOH; unusually high rate observed for the DMABA substrate. | arabjchem.org |

| KMnO₄ / Phase Transfer Catalyst | Ethyl Acetate or Toluene | Substituted Benzoic Acids | High yields (>90%); reaction occurs smoothly in the organic phase. | research-advances.org, researchgate.net |

| Desulfovibrio strains | Aqueous medium | Substituted Benzoic Acids | Biocatalytic oxidation using aldehydes as electron donors for sulfate (B86663) reduction. | nih.gov |

The mechanism of oxidation is dependent on the specific reagents and conditions employed. For the oxidation of N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate (TEABC), a proposed mechanism involves the formation of a chromate (B82759) ester intermediate in the slow, rate-determining step. arabjchem.org The reaction is catalyzed by toluene-p-sulfonic acid (p-TsOH), and the rate increases with the hydrogen ion concentration, suggesting proton involvement in the reaction pathway. arabjchem.org The unusually high rate of oxidation observed for N,N-dimethylamino benzaldehyde compared to other substituted benzaldehydes is a notable aspect of this reaction. arabjchem.org

In the case of phase transfer-catalyzed oxidation by permanganate, the mechanism involves the phase transfer catalyst (Q⁺X⁻) exchanging its anion with the permanganate anion (MnO₄⁻) in the aqueous phase to form Q⁺MnO₄⁻. research-advances.org This ion pair is soluble in the organic phase and can readily react with the aldehyde. research-advances.org The resulting product is the corresponding carboxylate, and the reduced manganese species is then transferred back to the aqueous phase, allowing the catalytic cycle to continue. research-advances.org

Reactions with Phosphorus Reagents

The reaction of aldehydes with phosphorus reagents, such as phosphonium ylides (Wittig reaction) or phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons reaction), is a cornerstone of organic synthesis for the formation of alkenes. These reactions are crucial for creating carbon-carbon double bonds with high stereo- and regioselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide. wikipedia.org This generally leads to the formation of (E)-alkenes with high selectivity, particularly with aromatic aldehydes. wikipedia.orgresearchgate.net The reaction mechanism begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde's carbonyl group. wikipedia.orgalfa-chemistry.com The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous workup, to yield the alkene. wikipedia.org

While the HWE reaction is a powerful tool, specific examples detailing the reaction of this compound are not extensively documented in the cited literature. However, the general principles suggest it would readily react with stabilized phosphonate carbanions to produce the corresponding stilbene (B7821643) derivatives. nih.gov For instance, a general approach to stilbene synthesis involves the condensation of a phosphorus-stabilized carbanion with an aryl aldehyde. fu-berlin.de

Similarly, the Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt. This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. fu-berlin.de The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. nih.gov

| Reaction Type | Phosphorus Reagent | General Product | Key Features |

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate carbanion | Predominantly (E)-Alkenes | High (E)-selectivity; water-soluble byproduct. wikipedia.org |

| Wittig Reaction | Phosphorus ylide | (E)- or (Z)-Alkenes | Outcome depends on ylide stability and conditions. fu-berlin.de |

Pyrrole-Aldehyde Condensation Reactions

The acid-catalyzed condensation of aldehydes with pyrrole (B145914) is a fundamental reaction for the synthesis of dipyrromethanes, which are key precursors to porphyrins and other related macrocycles. quora.comorgsyn.org This reaction, often referred to as the Rothemund condensation, involves an electrophilic aromatic substitution mechanism where the protonated aldehyde is attacked by the electron-rich pyrrole ring. quora.com

The reaction is typically carried out by refluxing the aldehyde and pyrrole in a solvent like propionic acid. chemspider.com The initial condensation leads to the formation of a porphyrinogen, a cyclic tetrapyrrole intermediate, which is subsequently oxidized to the stable, aromatic porphyrin. nih.gov Air or oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for this final oxidation step. chemspider.comnih.gov The yield of these reactions can be sensitive to reactant concentrations and reaction times. chemspider.com Alternative green chemistry approaches have been developed, using solvent-free mechanochemical grinding or aqueous-methanolic mixtures with an acid catalyst to achieve the initial condensation. nih.govnih.gov

While specific studies detailing the condensation of this compound with pyrrole are not prevalent in the provided sources, the general mechanism is applicable. The presence of the dimethylamino group would influence the electronic properties of the resulting meso-substituted porphyrin.

The intermediates and products of pyrrole-aldehyde condensations can serve as monomers for the synthesis of conjugated polymeric structures. Dipyrromethanes, for example, can undergo self-condensation under acidic conditions to yield polypyrroles. orgsyn.org The formation of higher oligomers and polymers is a competing process in porphyrin synthesis, particularly if the pyrrole-to-aldehyde ratio is not optimized (an excess of pyrrole favors dipyrromethane formation). orgsyn.org

These conjugated polymers, which feature alternating single and double bonds along their backbone, are of significant interest for their potential applications in materials science, particularly in electronics and photonics. The incorporation of the 3-(dimethylamino)phenyl moiety into such a polymer would be expected to modulate its electronic and optical properties, such as its conductivity and absorption/emission spectra.

Flavonoid Derivatives Synthesis

The synthesis of flavonoids often commences with the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde to form a chalcone. researchgate.netscispace.comwikipedia.orgijarsct.co.in Chalcones are α,β-unsaturated ketones that serve as key precursors for the flavonoid skeleton. researchgate.netmanipal.edu

In this context, this compound can be reacted with an o-hydroxyacetophenone in the presence of a base like potassium hydroxide or piperidine (B6355638) in an alcoholic solvent. scispace.comlatakia-univ.edu.synih.gov This aldol condensation reaction yields an intermediate chalcone, specifically an (E)-3-(3-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one derivative. iaea.org

The subsequent step is the oxidative cyclization of the chalcone to form the flavone (B191248) core. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which uses alkaline hydrogen peroxide. nih.govnih.gov This reaction proceeds to form a 3-hydroxyflavone (B191502) derivative. researchgate.netmanipal.eduscispace.com Further modifications can be made to the hydroxyl group at the 3-position, such as alkylation or esterification, to produce a diverse library of flavonoid derivatives. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product | Ref. |

| o-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde (B131446) | Piperidine, Ethanol | (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone) | latakia-univ.edu.synih.gov |

| o-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde | KOH, Ethanol | Chalcone | scispace.com |

| Chalcone from above | H₂O₂, NaOH (aq) | N/A | 3-Hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one (Flavonol) | nih.govnih.gov |

Barbituric Acid Derivatives and Multicomponent Reactions

This compound is a valuable component in reactions with barbituric acid and its derivatives, leading to compounds of pharmaceutical interest. The primary reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, such as barbituric acid, typically catalyzed by a weak base. sid.ir This condensation with this compound would yield the corresponding 5-(3-(dimethylamino)benzylidene)barbituric acid derivative. d-nb.info Efficient and green synthetic methods, such as using electrochemical synthesis in water or microwave irradiation on a solid support, have been developed for this type of transformation, often resulting in high yields and short reaction times. sid.ird-nb.info

Furthermore, this compound can participate in one-pot multicomponent reactions (MCRs) involving barbituric acid. scispace.comscispace.com These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials. A prominent example is the synthesis of pyrano[2,3-d]pyrimidine derivatives. semanticscholar.orgjmaterenvironsci.comresearchgate.net This is typically a three-component reaction between an aromatic aldehyde (like this compound), malononitrile, and barbituric acid (or thiobarbituric acid). orientjchem.orgresearchgate.net

The reaction sequence is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid enolate to the resulting benzylidenemalononitrile (B1330407) intermediate, and subsequent intramolecular cyclization to afford the final pyrano[2,3-d]pyrimidine product. orientjchem.orgorgchemres.org Various catalysts, including DABCO and L-proline, have been employed to facilitate this transformation in environmentally benign solvents like water or aqueous ethanol. jmaterenvironsci.comorientjchem.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Knoevenagel Condensation | Aromatic Aldehyde, Barbituric Acid | Electrochemical, Water, 70°C | 5-Arylidenebarbituric acid | d-nb.info |

| Knoevenagel Condensation | Aromatic Aldehyde, Barbituric Acid | Basic Alumina, Microwave | 5-Arylidenebarbituric acid | sid.ir |

| Three-component MCR | Aromatic Aldehyde, Malononitrile, Thiobarbituric Acid | DABCO, H₂O/EtOH, RT | 7-Amino-5-aryl-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone | orientjchem.org |

| Three-component MCR | Aromatic Aldehyde, Malononitrile, Barbituric Acid | CuCl₂·2H₂O, H₂O/EtOH, 60°C | Pyrano[2,3-d]pyrimidine | orgchemres.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental data for the ¹H NMR and ¹³C NMR spectra of 3-(Dimethylamino)benzaldehyde, including chemical shifts, coupling constants, and signal assignments, are not available in the surveyed scientific literature. Furthermore, no public records of correlation spectroscopy experiments such as COSY, HSQC, or HMBC were found, which would be essential for unambiguous assignment of its complex structure.

¹H NMR Spectroscopic Analysis

Specific, experimentally determined ¹H NMR data for this compound is not available in reviewed sources.

¹³C NMR Spectroscopic Analysis

Specific, experimentally determined ¹³C NMR data for this compound is not available in reviewed sources.

Correlation Spectroscopy (COSY, HSQC, HMBC) for Complex Structures

No data from COSY, HSQC, or HMBC spectroscopic analyses for this compound could be located in the public domain. These two-dimensional NMR techniques would be instrumental in confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While spectral databases indicate the existence of IR spectra for this compound, detailed vibrational analyses with assignments of specific absorption bands to functional group motions are not published. Information regarding its Raman spectrum is similarly absent.

Characteristic Vibrational Modes and Functional Group Identification

A detailed assignment of characteristic vibrational modes for this compound from IR and Raman spectroscopy is not available in the scientific literature.

Conformational Analysis via Vibrational Spectroscopy

No research dedicated to the conformational analysis of this compound using vibrational spectroscopy has been identified. Such studies are crucial for understanding the molecule's three-dimensional structure and rotational isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound, the spectrum is characterized by transitions involving its π-electron system, which is influenced by both the aromatic ring and the substituent groups.

The absorption spectrum of a compound is defined by its wavelength of maximum absorbance (λmax) and its molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. For dimethylaminobenzaldehyde isomers, these values are sensitive to the substitution pattern and the solvent used. For instance, the para-isomer, p-(Dimethylamino)benzaldehyde, exhibits an absorption maximum (λmax) at 320 nm when dissolved in methanol. jcsp.org.pk The specific λmax for this compound is influenced by the electronic interplay between the meta-positioned dimethylamino and aldehyde groups.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| p-(Dimethylamino)benzaldehyde | Methanol | 320 | N/A |

| Schiff base of p-DMAB and Benzocaine (B179285) | Ethanol (B145695)/Water (pH 3) | ~410 | N/A |

Molecules like this compound, which contain both an electron-donating group (dimethylamino) and an electron-withdrawing group (aldehyde), can exhibit Intramolecular Charge Transfer (ICT). nih.gov Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule to one centered on the acceptor part. This creates an excited state with a significantly larger dipole moment than the ground state.

This phenomenon is particularly well-studied in the para-isomer, which can show dual fluorescence from a locally excited (LE) state and a charge-transfer (ICT) state. nih.gov While direct conjugation between the donor and acceptor is interrupted in the meta-isomer, studies on other meta-substituted systems have shown that photoinduced ICT can still occur, leading to a highly polarized excited state. rsc.org This charge separation in the excited state is a key feature of the molecule's photophysics.

The position of the absorption maximum (λmax) for this compound and its derivatives is sensitive to the chemical environment, a phenomenon known as solvatochromism.

Bathochromic Shift (Red Shift) : When the solvent polarity increases, the highly polar ICT excited state is stabilized more than the less polar ground state. This reduces the energy gap for the electronic transition, causing the λmax to shift to a longer wavelength. This effect is typical for molecules exhibiting strong ICT characteristics.

Hypsochromic Shift (Blue Shift) : Conversely, in some cases, particularly involving hydrogen bonding interactions with the solvent, the ground state may be stabilized more than the excited state, leading to an increased energy gap and a shift of λmax to a shorter wavelength.

The formation of derivatives or complexes can also induce significant shifts. For example, the reaction of p-DMAB with primary amines to form a Schiff base results in a new chromogen with a substantial bathochromic shift; the product of p-DMAB and benzocaine absorbs at approximately 410 nm, a significant red shift from the aldehyde's original absorption. researchgate.net Similarly, the reaction with urea (B33335) in an acidic medium produces a yellow chromogen that absorbs at 420 nm. jcsp.org.pk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy, allowing for the determination of its elemental formula. mdpi.com For this compound (C₉H₁₁NO), the exact monoisotopic mass is 149.08406 Da. nih.govuni.lu This precise measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

Upon ionization in the mass spectrometer, this compound forms a molecular ion ([M]⁺•) with an m/z corresponding to its molecular weight. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern of substituted benzaldehydes is well-characterized and typically involves cleavages adjacent to the carbonyl group and within the aromatic ring. libretexts.orgdocbrown.info

A plausible fragmentation pathway for this compound would include:

Loss of a hydrogen radical: Formation of a stable [M-H]⁺ ion (m/z 148). This is a common fragmentation for aldehydes. docbrown.info

Loss of the formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group to produce an ion at [M-29]⁺ (m/z 120). docbrown.info

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom of the dimethylamino group.

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₉H₁₂NO⁺ | 150.09134 |

| [M]⁺• (Molecular Ion) | C₉H₁₁NO⁺• | 149.08351 |

| [M-H]⁺ | C₉H₁₀NO⁺ | 148.07569 |

| [M-CHO]⁺ | C₈H₁₀N⁺ | 120.08078 |

Predicted m/z values are based on the elemental composition of the parent molecule and its likely fragments. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination

Extensive searches for single-crystal X-ray diffraction data for this compound have not yielded any specific structural reports in the surveyed scientific literature. While crystallographic data is available for the isomeric compound, 4-(Dimethylamino)benzaldehyde (B131446), no such information appears to be publicly available for the 3-substituted isomer. This significant data gap prevents a detailed analysis of the solid-state structure of the parent compound.

However, the user's request includes the analysis of derivatives. Due to the lack of crystallographic data for derivatives explicitly synthesized from this compound, this report will detail the crystallographic analysis of a closely related Schiff base derivative of the isomeric 4-(Dimethylamino)benzaldehyde, namely N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, to illustrate the principles of crystal structure analysis in this class of compounds.

Crystal Structure Analysis of this compound and its Derivatives

As noted, the crystal structure of this compound is not available. Therefore, we turn to a derivative of its isomer, N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, to provide an example of structural elucidation in this family of molecules. The synthesis of this Schiff base is achieved through the condensation reaction of p-dimethylaminobenzaldehyde and p-ethoxyaniline in absolute ethanol.

The single-crystal X-ray diffraction analysis of N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline reveals that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The molecule adopts a trans configuration with respect to the C=N imine bond. nih.gov The core of the molecule exhibits a high degree of planarity. nih.gov A significant conformational feature is the substantial twist between the two aromatic rings; the dihedral angle between the 4-(dimethylamino)phenyl and the 4-ethoxyphenyl rings is 61.96 (1)°. nih.gov

Table 1: Crystal Data and Structure Refinement for N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline nih.gov

| Parameter | Value |

| Empirical formula | C₁₇H₂₀N₂O |

| Formula weight | 268.35 |

| Temperature | 298 (2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.586 (3) Å, α = 90° |

| b = 16.678 (7) Å, β = 109.319 (4)° | |

| c = 9.722 (3) Å, γ = 90° | |

| Volume | 1466.7 (9) ų |

| Z | 4 |

| Density (calculated) | 1.215 Mg/m³ |

| Absorption coefficient | 0.08 mm⁻¹ |

| F(000) | 576 |

| Crystal size | 0.34 × 0.27 × 0.19 mm |

| Theta range for data collection | 2.1 to 25.0° |

| Final R indices [I>2sigma(I)] | R1 = 0.051, wR2 = 0.164 |

| R indices (all data) | R1 = 0.093, wR2 = 0.198 |

This table is interactive. Users can sort and filter the data.

Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules within a crystal lattice is governed by a network of intermolecular interactions. In the case of N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, the crystal packing is primarily stabilized by weak C—H···π interactions. These non-classical hydrogen bonds are crucial in directing the three-dimensional supramolecular architecture.

The analysis of the crystal structure of this derivative does not indicate the presence of strong hydrogen bonds, such as N—H···O or O—H···N, which are often observed in other Schiff bases. The packing is instead dominated by weaker van der Waals forces and the aforementioned C—H···π interactions, which collectively contribute to the stability of the crystal lattice. The significant dihedral angle between the aromatic rings is a key conformational feature that influences how the molecules pack together in the solid state. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Molecular Dynamics (MD) Simulations for Conformational Landscape

MD simulations are used to study the movement of atoms and molecules over time, providing insight into the conformational flexibility and dynamics. There are no published MD simulation studies focused on the conformational landscape of 3-(Dimethylamino)benzaldehyde.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are employed to map out the energetic pathways of chemical reactions, including the identification of high-energy transition states. This is vital for understanding reaction kinetics and mechanisms. To date, no such studies detailing reaction mechanisms involving this compound have been published.

Molecular Docking Simulations for Ligand-Target Interactions

Information not available.

Binding Affinity and Interaction Mechanisms

Information not available.

Reactivity and Reaction Mechanism Studies

Detailed Mechanistic Investigations of Key Reactions

The aldehyde functional group in 3-(Dimethylamino)benzaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction for this compound, involving the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the pi bond and the formation of a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated to yield the final addition product.

The general mechanism can be described as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon atom.

Intermediate Formation: The electrons from the C=O pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a solvent or a weak acid to form the final alcohol product.

The dimethylamino group at the meta position is an electron-donating group. Through its inductive effect, it slightly increases the electron density of the benzene (B151609) ring. This electronic influence makes the carbonyl carbon of this compound slightly less electrophilic compared to unsubstituted benzaldehyde (B42025), which can subtly affect the rate of nucleophilic addition. Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and hemiacetals with alcohols. For instance, the reaction with primary amines initiates with a nucleophilic addition to form a hemiaminal, which is a key step in the formation of imines. mdpi.com The reactivity of the aldehyde is enhanced by the electron-donating properties of the dimethylamino group, making it a valuable component in various synthetic reactions.

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a reaction class where an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction is governed by the directing effects of the two substituents already present: the dimethylamino group (-N(CH₃)₂) and the aldehyde group (-CHO).

Dimethylamino Group (-N(CH₃)₂): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Aldehyde Group (-CHO): This is a deactivating group because of its electron-withdrawing nature through both resonance and induction. It directs incoming electrophiles to the meta position (position 5).

In this compound, these effects are combined. The strongly activating -N(CH₃)₂ group dominates the directing effect. It activates positions 2, 4, and 6. The -CHO group deactivates the ring, especially at its ortho and para positions (positions 2 and 4). Therefore, electrophilic attack is most likely to occur at position 6, which is ortho to the activating dimethylamino group and meta to the deactivating aldehyde group. Substitution may also occur at position 4, which is para to the highly activating amino group, despite being ortho to the deactivating aldehyde group.

The general mechanism for EAS proceeds in two steps:

Attack by the pi electrons of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com

A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, a characteristic reaction of aldehydes. Studies on the oxidation of N,N-dimethylamino benzaldehyde (DMABA) using reagents like tetraethylammonium (B1195904) bromochromate (TEABC) have provided insight into the mechanism. researchgate.net The oxidation of DMABA results in the formation of the corresponding N,N-dimethylaminobenzoic acid.

A proposed mechanism for this oxidation involves the following steps:

Formation of a chromate (B82759) ester intermediate in the rate-determining (slow) step.

Decomposition of this intermediate to yield the final carboxylic acid product.

This compound readily participates in condensation reactions, which typically involve a nucleophilic addition followed by the elimination of a small molecule, usually water. globalresearchonline.net

Schiff Base Formation: The reaction with primary amines yields Schiff bases, or imines. The mechanism proceeds in two main stages: mdpi.com

Nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable tetrahedral intermediate called a hemiaminal or carbinolamine.

Acid-catalyzed dehydration (elimination of water) from the hemiaminal to form the C=N double bond of the imine.

Knoevenagel Condensation: This reaction occurs with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives like Meldrum's acid), typically catalyzed by a weak base. The mechanism involves: researchgate.net

The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

The carbanion acts as a nucleophile, attacking the carbonyl carbon of this compound.

The resulting alkoxide intermediate is protonated.

Subsequent elimination of a water molecule yields the final condensed product.

Studies on similar aromatic aldehydes show that electron-donating groups, such as the dimethylamino group, tend to retard the rate of Knoevenagel condensation because they reduce the electrophilicity of the carbonyl carbon. researchgate.net

Kinetics and Thermodynamics of Reactions Involving this compound

Kinetic studies provide quantitative insight into the reaction mechanisms of this compound. The oxidation of N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate (TEABC) in a dimethylformamide solvent has been investigated in detail. researchgate.net

The first-order dependence on the aldehyde concentration was confirmed by plotting log(k₁) versus log([Aldehyde]), which yielded a slope of approximately 1 (0.998 for DMABA). researchgate.net The reaction rate is also influenced by solvent polarity, increasing significantly as the proportion of acetic acid is raised in a mixed solvent system with DMF. This suggests that the transition state is more polar than the reactants. A positive slope for the plot of log(k₁) versus the reciprocal of the dielectric constant (1/D) indicates that the rate-determining step involves a cation-dipole interaction. researchgate.net

Below is a table summarizing the kinetic data for the oxidation of N,N-dimethylamino benzaldehyde by TEABC at 303 K.

| 10³ [TEABC] (mol dm⁻³) | 10² [Aldehyde] (mol dm⁻³) | 10⁴ k_obs (s⁻¹) |

|---|---|---|

| 1.60 | 3.00 | 18.4 |

| 1.28 | 3.00 | 18.2 |

| 0.96 | 3.00 | 18.5 |

| 0.64 | 3.00 | 18.3 |

| 1.60 | 2.40 | 14.8 |

| 1.60 | 1.80 | 11.0 |

| 1.60 | 1.20 | 7.40 |

Various thermodynamic parameters for the oxidation reaction have also been calculated, providing further understanding of the transition state and reaction feasibility.

Activation Energy and Thermodynamic Parameters

The study of activation energy and thermodynamic parameters provides crucial insights into the feasibility and spontaneity of a reaction involving this compound. In the oxidation of this compound by tetraethylammonium bromochromate (TEABC) in a dimethylformamide (DMF) and acetic acid mixture, these parameters have been investigated.

The kinetics of this oxidation reaction were examined at various temperatures (298 K, 303 K, 308 K, and 313 K) to determine the activation parameters. The Arrhenius plot of log k₂ versus 1/T was found to be linear, allowing for the calculation of the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and free energy of activation (ΔG#) using the Eyring relationship.

The calculated thermodynamic parameters indicate that the reaction is not isoenthalpic or isoentropic but adheres to the compensation law, also known as the isokinetic relationship. researchgate.net A linear relationship between ΔH# and ΔS# suggests a common mechanism is operational across the studied conditions. researchgate.net The negative entropy of activation observed for this compound is consistent with the formation of a more ordered transition state compared to the reactants.

Table 1: Activation Parameters for the Oxidation of this compound by TEABC

| Temperature (K) | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) |

| 298 | 10.3 | 45.8 ± 0.5 | -118 ± 2 | 81.0 ± 0.8 |

| 303 | 15.5 | |||

| 308 | 23.0 | |||

| 313 | 33.9 |

Data derived from the oxidation of N,N-dimethylamino benzaldehyde (DMABA) by tetraethylammonium bromochromate (TEABC).

Kinetic Isotope Effects

Solvent Effects on Reaction Rates and Mechanisms

The solvent environment can significantly influence the rate and mechanism of chemical reactions involving this compound. Studies on the oxidation of this compound by tetraethylammonium bromochromate (TEABC) have been conducted in a binary mixture of dimethylformamide (DMF) and acetic acid to investigate these effects.

It was observed that the reaction rate increases markedly with an increasing proportion of acetic acid in the solvent mixture. This increase in rate is attributed to two factors: an increase in the acidity of the medium and a decrease in the dielectric constant of the medium. The effect of the dielectric constant suggests that the reaction is of an ion-dipole type. A plot of log k₁ versus 1/D (where D is the dielectric constant) yields a positive slope, which is indicative of a reaction involving a cation-dipole interaction in the rate-determining step. This implies that the transition state is more polar than the reactant state and is stabilized by the polar solvent molecules. researchgate.net

The addition of a substance like MnSO₄ was found to retard the rate of the oxidation process, indicating a two-electron oxidation mechanism. Furthermore, the reaction did not induce the polymerization of acrylonitrile, suggesting that the formation of free radicals through a one-electron oxidation is unlikely.

Table 2: Effect of Solvent Composition on the Rate of Oxidation of this compound by TEABC at 303 K

| % Acetic Acid (v/v) | Dielectric Constant (D) | k₁ x 10⁴ (s⁻¹) |

| 0 | 36.7 | 4.65 |

| 10 | 35.1 | 5.89 |

| 20 | 33.5 | 7.61 |

| 30 | 31.8 | 10.1 |

| 40 | 30.2 | 13.5 |

| 50 | 28.6 | 18.9 |

| 60 | 26.9 | 27.2 |

| 70 | 25.3 | 41.3 |

Reaction Conditions: [Aldehyde] = 3.0 mol dm⁻³; 10³[TEABC] = 1.6 mol dm⁻³; 10[H⁺] = 3.0 mol dm⁻³.

Applications in Advanced Chemical Systems

Material Science Applications

In the realm of material science, 3-(Dimethylamino)benzaldehyde is utilized in the creation of specialized organic molecules with tailored properties for various advanced applications.

Synthesis of Fluorescent Probes and Dyes

This compound is a key building block in the synthesis of certain classes of dyes. Specifically, it is used to create 3-dimethylamino-1-arylpropenones, which are enaminone compounds. These intermediates are then used to produce novel disperse dyes. mdpi.comdntb.gov.ua The synthesis process involves the reaction of 3-dimethylamino-1-arylpropenones with a diazonium salt, such as phenyldiazonium salt, in an acidic medium to yield 3-oxo-2-(phenylhydrazono)-3-p-arylpropionaldehydes. mdpi.comresearchgate.net These resulting disperse dyes have been successfully used for dyeing polyester (B1180765) fabrics, producing a range of colors from greenish-yellow to orange. mdpi.com

The dyeing process can be carried out at various temperatures, and the resulting dyed fabrics have shown good fastness properties, including resistance to light, washing, rubbing, and perspiration. mdpi.com The properties of these dyes make them suitable for applications in the textile industry. nih.gov

Table 1: Properties of Disperse Dyes Synthesized from 3-Dimethylamino-1-arylpropenones

| Precursor | Resulting Dye Structure | Color on Polyester | Application Notes |

|---|---|---|---|

| 3-Dimethylamino-1-(p-tolyl)propenone | 3-Oxo-2-(phenylhydrazono)-3-p-tolyl-propionaldehyde | Greenish-Yellow | Good light and washing fastness. mdpi.com |

| 3-Dimethylamino-1-(p-nitrophenyl)propenone | 3-(4-Nitrophenyl)-3-oxo-2-(phenylhydrazono)-propionaldehyde | Orange | Suitable for dyeing at 100°C and 130°C. mdpi.com |

This table summarizes the types of disperse dyes created from precursors derived from this compound and their observed properties on polyester fabrics.

While the para-isomer, 4-(dimethylamino)benzaldehyde (B131446), is widely used in the synthesis of other types of fluorescent probes like BODIPY and rosamine dyes, specific applications of this compound in these areas are not extensively documented in the reviewed literature. acs.org

Development of Organic Electronic Materials

Research into organic electronic materials often involves the use of aromatic aldehydes as precursors for larger conjugated systems. However, a review of the scientific literature did not yield specific examples or detailed research on the application of this compound in the development of organic electronic materials such as conductive polymers or components for organic light-emitting diodes (OLEDs). The focus in this field has predominantly been on other isomers, like 4-(dimethylamino)benzaldehyde, due to the electronic properties conferred by the para-substitution pattern.

Corrosion Inhibitors

Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are often investigated as corrosion inhibitors for metals in acidic environments. nih.gov Derivatives of benzaldehyde (B42025), such as Schiff bases and thiosemicarbazones, have been shown to be effective corrosion inhibitors for mild steel. nih.govnih.govnih.gov These compounds function by adsorbing onto the metal surface, creating a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process. nih.gov

The effectiveness of these inhibitors is often attributed to the presence of the aromatic ring and the heteroatoms which can form coordinate bonds with the metal atoms. While there is extensive research on benzaldehyde derivatives as corrosion inhibitors, specific studies focusing on derivatives of this compound are not prevalent in the surveyed literature. Research in this area has more commonly explored the para-isomer, 4-(dimethylamino)benzaldehyde, in the synthesis of corrosion inhibitors. For instance, chitosan (B1678972) Schiff bases of 4-(dimethylamino)benzaldehyde have been synthesized and shown to be effective corrosion inhibitors for mild steel in hydrochloric acid. nih.gov Similarly, other studies have focused on halogen-substituted benzaldehyde thiosemicarbazones and other derivatives. nih.govrsc.org

Crystal Growth and Characterization of Doped Materials

The growth of organic single crystals is an area of significant interest for applications in nonlinear optics and other photonic devices. Benzaldehyde derivatives are among the organic compounds studied for these properties. nih.govacs.orgias.ac.in The research in this field often involves growing single crystals of these compounds and characterizing their structural, optical, and thermal properties. nih.gov

However, the available scientific literature predominantly focuses on 4-(dimethylamino)benzaldehyde and other benzaldehyde derivatives for crystal growth studies. nih.govacs.org There is a lack of specific research on the use of this compound as a dopant in the growth of other crystalline materials, or on the growth and characterization of doped this compound crystals.

Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for detection and quantification by methods such as spectrophotometry and chromatography. mu-varna.bgnih.gov

Spectrophotometric Determination and Derivatization

The use of aromatic aldehydes as derivatizing reagents for the spectrophotometric determination of various analytes, particularly those containing primary amine groups, is a well-established analytical strategy. mu-varna.bg The reaction between the aldehyde and the amine forms a Schiff base, which is often a colored product that can be quantified using a spectrophotometer. mu-varna.bg

The para-isomer, 4-(dimethylamino)benzaldehyde, is a widely known and extensively used reagent in this context, famously known as Ehrlich's reagent. globalresearchonline.netwikipedia.org It is used for the determination of a wide range of compounds including pharmaceuticals like dapsone (B1669823) and chloramphenicol, as well as in the detection of indoles. researchgate.netimpactfactor.org

Despite the widespread use of its para-isomer, a review of the scientific literature indicates a significant lack of specific applications of this compound as a reagent for spectrophotometric determination and derivatization. The electronic effects of the meta-position of the dimethylamino group likely result in different reactivity and spectral properties of the resulting Schiff bases compared to those derived from the para-isomer, which may explain the preference for the latter in the development of analytical methods.

Chromatographic Applications (e.g., HPLC, GC-MS)

In chromatography, this compound itself can be analyzed and separated from other compounds using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It has been used as a starting material in chemical syntheses, with chromatographic methods like TLC and column chromatography employed to monitor reaction progress and purify products. However, its application as a reagent within broader chromatographic procedures is not as defined as its para-isomer.

4-(Dimethylamino)benzaldehyde is widely used as a derivatizing spray reagent in Thin-Layer Chromatography (TLC) to visualize otherwise colorless compounds like indoles or amines.

Pre-column Derivatization Procedures

Pre-column derivatization is a technique used in HPLC to modify an analyte before it enters the chromatographic column. This is done to improve its chromatographic properties, such as retention, or to enhance its detectability (e.g., by adding a chromophore for UV-Vis detection).

While there are methods describing the pre-column derivatization of analytes like phenylpropanolamine with 4-(dimethylamino)benzaldehyde, similar established procedures using this compound as the derivatizing agent are not commonly reported in analytical chemistry literature.

Biochemical and Pharmaceutical Research Applications

Development of Enzyme Inhibitors (e.g., Aldehyde Dehydrogenase Inhibitors)

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is a target in various therapeutic areas, including cancer and alcoholism. Research into ALDH inhibitors has explored various benzaldehyde analogs. A prominent example is N,N-diethylaminobenzaldehyde (DEAB) , which is structurally related to dimethylaminobenzaldehyde and is widely used as a multi-isoform inhibitor of ALDH in research, particularly in cancer stem cell studies. Other benzaldehyde derivatives have also been investigated for their selective inhibition of specific ALDH isozymes, such as ALDH3A1.

However, specific studies identifying This compound as an inhibitor of aldehyde dehydrogenase or detailing its mechanism of action and inhibitory constants (e.g., IC₅₀ or Kᵢ) are not present in the available scientific literature. The focus of inhibitor development in this chemical class has been on other analogs.

Antioxidant Activities of Derivatives

There is a lack of specific studies in the accessible scientific literature that evaluate the antioxidant activities of Schiff bases, complexes, or other derivatives synthesized directly from this compound. Research into the antioxidant properties of dimethylaminobenzaldehyde derivatives, often assessed using methods like the DPPH radical scavenging assay, has been centered on compounds derived from the 4-(Dimethylamino)benzaldehyde isomer.

Antimicrobial Properties of Derivatives and Complexes

A thorough search for scientific data on the antimicrobial properties of derivatives and complexes of this compound did not yield specific results. The antimicrobial activity of Schiff bases and their metal complexes is a broad area of research, but studies detailing minimum inhibitory concentration (MIC) values or zones of inhibition against various bacterial and fungal strains for compounds derived from the 3-isomer are not available. The focus has remained on the 4-isomer.

DNA Binding Studies

There is no specific information available in peer-reviewed literature concerning the DNA binding capabilities of this compound derivatives. Investigations into how Schiff base derivatives interact with DNA, typically conducted through spectroscopic titration, fluorescence quenching, or viscosity measurements, have been performed on derivatives of other isomers, but not for those originating from this compound.

Potential as Pharmacological Agents and Drug Precursors

While Schiff bases, in general, are widely explored as precursors for various pharmacologically active agents, specific research into derivatives of this compound for this purpose is very limited. An early patent from 1964 suggests that unsymmetrical Schiff bases prepared from m-dimethylaminobenzaldehyde could be useful as chelating agents and as active ingredients in parasiticidal or herbicidal compositions. google.com However, this document does not provide detailed biological data, and more recent, specific research on its potential as a drug precursor is not apparent in the literature.

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes)

No specific studies were found that detail the interaction of this compound derivatives with biological macromolecules such as proteins or enzymes. Research on enzyme inhibition or protein binding is a key area for drug development, but this has not been a documented focus for derivatives of this particular compound.

Environmental Considerations in Chemical Synthesis and Application

Environmental Footprint of Synthetic Processes

Detailed information regarding the specific environmental footprint of the synthetic processes for 3-(Dimethylamino)benzaldehyde is not extensively documented in publicly available literature. However, the synthesis of related aromatic aldehydes, such as the para isomer (4-(Dimethylamino)benzaldehyde), can provide insight into the types of reagents and conditions that might be involved, which carry their own environmental implications.

Typical synthetic routes for similar compounds may involve:

The Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride and dimethylformamide.

Condensation reactions involving dimethylaniline, formaldehyde, and p-nitrosodimethylaniline, followed by hydrolysis. orgsyn.org

Waste Management and Disposal of this compound and its Byproducts

Proper management and disposal of this compound and any byproducts from its synthesis are crucial to prevent environmental contamination. General guidelines for chemical waste disposal must be followed, adhering to local, regional, and national regulations. sigmaaldrich.comfishersci.com

Recommended disposal methods for this compound include removal to a licensed chemical destruction facility or controlled incineration combined with flue gas scrubbing to neutralize harmful combustion products. echemi.com It is imperative that the chemical is not discharged into sewer systems or allowed to contaminate water, soil, or food supplies. echemi.com

When handling spills, the material should be collected using appropriate tools (e.g., spark-proof tools for solids) and placed in suitable, closed containers for disposal. echemi.com Contaminated packaging should be triple-rinsed before being offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and then disposed of in a designated landfill. echemi.com Information on the specific chemical identity of byproducts from the synthesis of this compound is not specified in available documentation, which necessitates treating all waste streams from the process as potentially hazardous.

Toxicological and Ecotoxicological Aspects

The ecotoxicological profile of a chemical is critical for understanding its potential harm to ecosystems. For this compound, there is a significant lack of specific data regarding its effects on aquatic life and its behavior in the environment.

According to its Safety Data Sheet (SDS), there is currently no available data on the toxicity of this compound to key aquatic organisms. echemi.com This represents a significant gap in the environmental risk assessment of this compound. In contrast, data for the related isomer, 4-(dimethylamino)benzaldehyde (B131446), indicates it is toxic to aquatic life with long-lasting effects. chemos.devu.nl However, such data cannot be directly extrapolated to the 3-isomer.

Table 1: Aquatic Toxicity Data for this compound

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Fish | LC50 | No data available | echemi.com |

| Daphnia and other aquatic invertebrates | EC50 | No data available | echemi.com |

| Algae | EC50 | No data available | echemi.com |

Conclusion and Future Research Directions

Summary of Key Research Findings and Current State of Knowledge

Research specifically focused on 3-(Dimethylamino)benzaldehyde is markedly less extensive than that of its widely studied isomer, 4-(dimethylamino)benzaldehyde (B131446) (often known as Ehrlich's reagent). The current body of knowledge primarily positions this compound as a chemical intermediate available from commercial suppliers.

Key documented findings are limited but significant. A specific synthetic route involves the oxidation of 3-(dimethylamino)benzyl alcohol using a sulfur trioxide-pyridine complex in a solvent mixture of dichloromethane (B109758) and dimethyl sulfoxide. chemicalbook.com This method has been shown to produce the target compound in high yield. In terms of application, its use as a specialized staining agent for the identification of non-specific esterase activity in cells has been noted, pointing to a potential role in biological and medical research. chemicalbook.com Beyond this, its presence in the catalogs of chemical building block suppliers suggests it is used in the synthesis of more complex molecules, although specific, large-scale applications are not well-documented in prominent literature. bldpharm.com The vast majority of research on dimethylamino benzaldehydes, including their use in forming Schiff bases, dye synthesis, and as analytical reagents, has been conducted on the para-substituted isomer. globalresearchonline.netresearchgate.netwikipedia.org

Unexplored Research Avenues and Emerging Trends

The limited research into this compound means that numerous avenues remain unexplored. A significant opportunity lies in the systematic synthesis and evaluation of its derivatives for various applications.

Medicinal Chemistry: Drawing parallels from the broader class of substituted benzaldehydes, which are known to be precursors for biologically active compounds, the synthesis of novel Schiff bases, chalcones, and heterocyclic compounds from this compound is a promising and unexplored area. nih.govijarmps.org These new chemical entities could be screened for a range of therapeutic activities, including antimicrobial, antioxidant, and anticancer properties.

Materials Science: The unique electronic properties conferred by the meta-position of the dimethylamino group could be exploited in the synthesis of novel dyes, polymers, and organic electronic materials. globalresearchonline.net Research into its potential as a monomer for condensation polymers or as a functionalizing agent for existing polymers could yield materials with unique optical, fluorescent, or conductive properties.

Computational Chemistry: An emerging trend that could accelerate research is the use of in silico methods. Computational studies can predict the electronic structure, reactivity, and potential biological interactions of this compound and its derivatives, helping to guide and prioritize experimental work.

Challenges and Opportunities in this compound Research

The development of this compound as a widely used chemical faces both challenges and significant opportunities.

Challenges:

Limited Foundational Literature: The most immediate challenge is the sparse body of existing research. Scientists have very little prior work to build upon, which can slow down the pace of discovery.

Economic Viability: The synthetic pathways to this compound may be more complex or costly than those for the para-isomer, potentially limiting its commercial availability and large-scale application. globalresearchonline.net

Opportunities:

Novel Molecular Scaffolds: The meta-substitution provides a distinct steric and electronic arrangement compared to the ortho- and para-isomers. This unique structure is a key opportunity, as it can lead to derivatives with novel biological activities or material properties that cannot be achieved with other isomers.

Potential for High-Impact Discovery: Due to its under-researched status, nearly any new discovery regarding the applications or reactivity of this compound would be novel and potentially high-impact, representing a significant contribution to chemical science.

Interdisciplinary Research Perspectives

The future of this compound research will likely be driven by interdisciplinary collaboration.

Chemistry and Cell Biology: Expanding on its known use as a staining agent, chemists and biologists could collaborate to develop new molecular probes for cellular imaging and diagnostics. chemicalbook.com Understanding the mechanism behind its interaction with esterases could lead to the design of more specific and sensitive enzyme detectors.

Medicinal Chemistry and Pharmacology: The synthesis of a library of derivatives, followed by pharmacological testing, presents a classic interdisciplinary workflow. Substituted benzaldehydes have been investigated for their potential to treat conditions like sickle cell disease, and derivatives of the meta-isomer could offer a new avenue in this and other therapeutic areas. nih.gov

Materials Science and Engineering: Chemists can synthesize novel polymers and dyes using this compound as a building block, while materials engineers can characterize the physical, optical, and electronic properties of these new materials to assess their suitability for applications in electronics, photonics, or advanced coatings. globalresearchonline.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 619-22-7 nih.gov |

| Molecular Formula | C₉H₁₁NO nih.gov |

| Molecular Weight | 149.19 g/mol nih.gov |

| Boiling Point | 259.7 ± 23.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 99.1 ± 12.0 °C chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ chemsrc.com |

| LogP | 1.92 chemsrc.com |

常见问题

Q. What are the standard synthetic routes for 3-(Dimethylamino)benzaldehyde, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, 3-(Dimethylamino)bromobenzene can undergo formylation using hexamethylenetetramine (HMTA) under acidic conditions to yield the aldehyde group . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) removes unreacted starting materials.

- Purity validation : Monitor reactions via TLC (Rf ≈ 0.5 in dichloromethane) and confirm purity via melting point analysis (lit. mp 175–176°C) .

Q. How should researchers characterize this compound using spectroscopic methods?

- 1H-NMR : Expect signals at δ 10.72 (s, aldehyde proton), 3.84 (s, methoxy group), and aromatic protons between δ 7.02–8.08. Dimethylamino protons appear as a singlet near δ 3.0–3.2 .

- FTIR : Key peaks include 1596 cm⁻¹ (C=O stretch), 1261 cm⁻¹ (C-O of methoxy), and 2986 cm⁻¹ (C-H of dimethylamino) .

- HRMS : The molecular ion [M+H]+ should match the calculated m/z (e.g., 334.1556 for related derivatives) .

Q. What are the critical storage conditions to prevent degradation?

Store at 2–8°C in airtight, amber vials under inert gas (N₂ or Ar) to avoid oxidation of the aldehyde group. Desiccants (e.g., silica gel) prevent moisture absorption, which can lead to hydrate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies often arise from tautomerism or solvent effects. For example:

- Aldehyde vs. hydrate forms : In polar solvents (e.g., DMSO-d6), the aldehyde proton (δ 9.5–10.5) may split due to partial hydration. Use deuterated chloroform (CDCl₃) to suppress this .

- Dimethylamino group dynamics : Variable temperature NMR can reveal rotational barriers affecting peak splitting .

Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?

- Byproduct suppression : Use scavengers (e.g., molecular sieves) to trap water during formylation.

- Catalyst optimization : For Pd-catalyzed couplings, employ ligands like XPhos to enhance selectivity and reduce homocoupling byproducts .

- Reaction monitoring : Real-time FTIR or inline NMR helps identify intermediates and adjust conditions .

Q. How does the dimethylamino group influence reactivity in photocyclization reactions?

The electron-donating dimethylamino group stabilizes charge-transfer intermediates, accelerating photocyclization. For example, UV irradiation (λ = 365 nm) in acetonitrile induces cyclization to form heterocyclic products. Control experiments with non-amino analogs show 3–5× slower kinetics .

Q. What computational methods predict the electronic properties of this compound derivatives?

- DFT calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps, which correlate with redox behavior.

- Solvent effects : PCM models (e.g., water, ethanol) predict solvatochromic shifts in UV-Vis spectra .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。